![molecular formula C10H11N7O2S B1337098 9-[(5-氨基-1,3,4-噻二唑-2-基)甲基]-1,3-二甲基-3,9-二氢-1H-嘌呤-2,6-二酮 CAS No. 958994-81-5](/img/structure/B1337098.png)

9-[(5-氨基-1,3,4-噻二唑-2-基)甲基]-1,3-二甲基-3,9-二氢-1H-嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

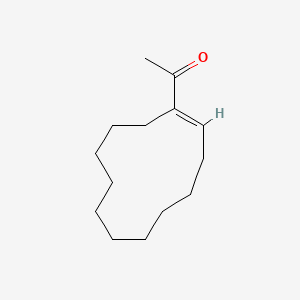

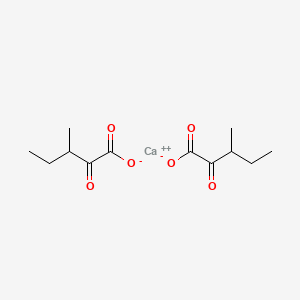

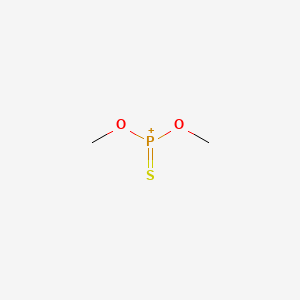

The compound “9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It contains a thiadiazole ring, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . Thiadiazole is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of thiadiazole derivatives has been extensively researched. They are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

Thiadiazole derivatives have been shown to possess a broad spectrum of pharmacological activities. They have been used as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary depending on the specific compound. For example, one derivative had a yield of 82%, a melting point of 194–196°C, and an IR (KBr) of 3350, 3318, 3052, 2994, 1689, 1618, 1604 cm−1 .科学研究应用

新型杂环化合物的合成

一个重要的研究领域涉及使用指定化学结构的衍生物合成新的杂环化合物。例如,研究报告了新的 [1,3,5]- 和 [1,3,6]-噻二氮杂卓-[3,2-f]-嘌呤环系统的合成,展示了一种从简单的嘌呤衍生物中创建复杂分子结构的方法 (Hesek & Rybár, 1994)。这项研究突出了该化合物作为开发具有潜在药用应用的新型杂环化合物的先驱的潜力。

新型杂环化合物的开发

另一个研究方向集中于创建包含噻二唑基和嘌呤部分的新型杂环化合物。例如,Gobouri (2020) 合成了具有 6-嘌呤硒基和 1, 3, 4-噻二唑的新衍生物,表明嘌呤结构在药物化学中的多功能性 (Gobouri, 2020)。这些化合物因其结构特性而被表征,表明在药物开发中进一步探索的潜力。

反应机理和产物形成

研究还深入研究了涉及给定化合物衍生物的反应机理,例如 Youssefyeh (1975) 关于 6-氨基-1,3-二甲基-5-亚硝基尿嘧啶与硫醇反应的研究,导致了包括嘌呤-2,6-二酮在内的各种产物 (Youssefyeh, 1975)。这项研究提供了对该化合物及其衍生物的化学反应性和潜在合成应用的见解。

高级合成方法

此外,研究已经开发了相关杂环化合物的先进合成方法,展示了该化合物在创建结构多样的分子中的化学灵活性和实用性。例如,一种合成 6,7-二氢[1,3]噻唑并[2,3-f]嘌呤-2,4(1H,3H)-二酮的方法展示了生成具有潜在生物活性的新化学实体的创新方法 (Khaliullin & Klen, 2010)。

未来方向

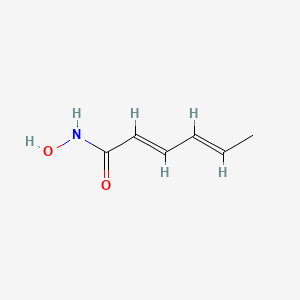

Thiadiazole derivatives have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research will likely continue to explore the synthesis of new thiadiazole derivatives and their potential applications in medicine .

属性

IUPAC Name |

9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N7O2S/c1-15-7-6(8(18)16(2)10(15)19)12-4-17(7)3-5-13-14-9(11)20-5/h4H,3H2,1-2H3,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDYPRKPEWPUOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3=NN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)